N-[3-(1H-benzimidazol-2-yl)propyl]-4-hydroxy-8-methoxyquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPYL]-4-HYDROXY-8-METHOXY-3-QUINOLINECARBOXAMIDE is a complex organic compound that features both benzimidazole and quinoline moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPYL]-4-HYDROXY-8-METHOXY-3-QUINOLINECARBOXAMIDE typically involves multi-step reactions. The initial step often includes the formation of the benzimidazole ring through the condensation of o-phenylenediamine with formic acid or other aldehydes . The quinoline moiety can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and the concentration of reactants. The use of catalysts and solvents that facilitate the reaction while minimizing side products is also crucial .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPYL]-4-HYDROXY-8-METHOXY-3-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzimidazole and quinoline derivatives, which can have enhanced biological activities .
Scientific Research Applications
N-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPYL]-4-HYDROXY-8-METHOXY-3-QUINOLINECARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPYL]-4-HYDROXY-8-METHOXY-3-QUINOLINECARBOXAMIDE involves its interaction with various molecular targets. The benzimidazole moiety can bind to DNA and proteins, affecting their function. The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes. These interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their broad spectrum of biological activities, including anticancer and antimicrobial properties.
Quinoline derivatives: Widely studied for their antimalarial and anticancer activities
Uniqueness
N-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPYL]-4-HYDROXY-8-METHOXY-3-QUINOLINECARBOXAMIDE is unique due to the combination of benzimidazole and quinoline moieties in a single molecule. This dual functionality can enhance its biological activity and make it a versatile compound for various applications .
Properties
Molecular Formula |
C21H20N4O3 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]-8-methoxy-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C21H20N4O3/c1-28-17-9-4-6-13-19(17)23-12-14(20(13)26)21(27)22-11-5-10-18-24-15-7-2-3-8-16(15)25-18/h2-4,6-9,12H,5,10-11H2,1H3,(H,22,27)(H,23,26)(H,24,25) |
InChI Key |
MVPLMTBJQCWRKK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1NC=C(C2=O)C(=O)NCCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.